Cas no 921060-99-3 (5-ethyl-N-{1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}thiophene-2-sulfonamide)

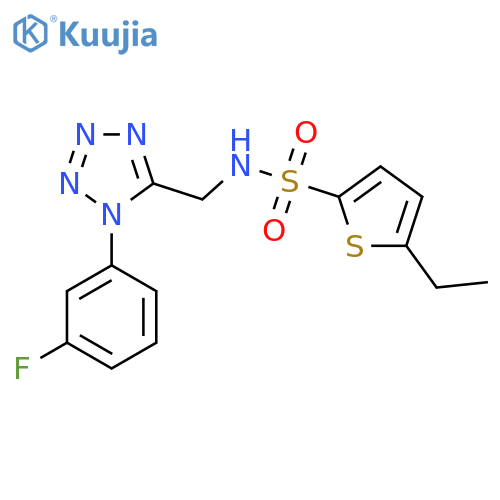

921060-99-3 structure

商品名:5-ethyl-N-{1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}thiophene-2-sulfonamide

5-ethyl-N-{1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}thiophene-2-sulfonamide 化学的及び物理的性質

名前と識別子

-

- 5-ethyl-N-{[1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}thiophene-2-sulfonamide

- 5-ethyl-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)thiophene-2-sulfonamide

- AKOS024625917

- F2071-0191

- 5-ethyl-N-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]thiophene-2-sulfonamide

- 921060-99-3

- 5-ethyl-N-{1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}thiophene-2-sulfonamide

-

- インチ: 1S/C14H14FN5O2S2/c1-2-12-6-7-14(23-12)24(21,22)16-9-13-17-18-19-20(13)11-5-3-4-10(15)8-11/h3-8,16H,2,9H2,1H3

- InChIKey: RJLKDBBXPKMLLX-UHFFFAOYSA-N

- ほほえんだ: S(C1=CC=C(CC)S1)(NCC1=NN=NN1C1C=CC=C(C=1)F)(=O)=O

計算された属性

- せいみつぶんしりょう: 367.05729522g/mol

- どういたいしつりょう: 367.05729522g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 8

- 重原子数: 24

- 回転可能化学結合数: 6

- 複雑さ: 518

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.7

- トポロジー分子極性表面積: 126Ų

5-ethyl-N-{1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}thiophene-2-sulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2071-0191-25mg |

5-ethyl-N-{[1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}thiophene-2-sulfonamide |

921060-99-3 | 90%+ | 25mg |

$109.0 | 2023-05-16 | |

| Life Chemicals | F2071-0191-20μmol |

5-ethyl-N-{[1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}thiophene-2-sulfonamide |

921060-99-3 | 90%+ | 20μl |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2071-0191-5μmol |

5-ethyl-N-{[1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}thiophene-2-sulfonamide |

921060-99-3 | 90%+ | 5μl |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2071-0191-30mg |

5-ethyl-N-{[1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}thiophene-2-sulfonamide |

921060-99-3 | 90%+ | 30mg |

$119.0 | 2023-05-16 | |

| Life Chemicals | F2071-0191-100mg |

5-ethyl-N-{[1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}thiophene-2-sulfonamide |

921060-99-3 | 90%+ | 100mg |

$248.0 | 2023-05-16 | |

| Life Chemicals | F2071-0191-2mg |

5-ethyl-N-{[1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}thiophene-2-sulfonamide |

921060-99-3 | 90%+ | 2mg |

$59.0 | 2023-05-16 | |

| Life Chemicals | F2071-0191-3mg |

5-ethyl-N-{[1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}thiophene-2-sulfonamide |

921060-99-3 | 90%+ | 3mg |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2071-0191-4mg |

5-ethyl-N-{[1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}thiophene-2-sulfonamide |

921060-99-3 | 90%+ | 4mg |

$66.0 | 2023-05-16 | |

| Life Chemicals | F2071-0191-1mg |

5-ethyl-N-{[1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}thiophene-2-sulfonamide |

921060-99-3 | 90%+ | 1mg |

$54.0 | 2023-05-16 | |

| Life Chemicals | F2071-0191-5mg |

5-ethyl-N-{[1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}thiophene-2-sulfonamide |

921060-99-3 | 90%+ | 5mg |

$69.0 | 2023-05-16 |

5-ethyl-N-{1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}thiophene-2-sulfonamide 関連文献

-

Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806

-

3. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001

-

Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286

-

Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300

921060-99-3 (5-ethyl-N-{1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}thiophene-2-sulfonamide) 関連製品

- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)

- 64328-63-8(4-(Hexyloxy)benzohydrazide)

- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)

- 4770-00-7(3-cyano-4-nitroindole)

- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)

- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)

- 1485565-50-1(1-cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde)

- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)

- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)

- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬